molecular formula C11H12OS B8480848 5-(Allyloxy)-1,3-dihydro-2-benzothiophene

5-(Allyloxy)-1,3-dihydro-2-benzothiophene

Cat. No. B8480848
M. Wt: 192.28 g/mol
InChI Key: GNQTWGOKMKNGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610747B2

Procedure details

The allyl ether from stage (ii) (800 mg, 4.16 mmol) was dissolved in THF (10 mL) and treated with palladium tetrakis(triphenylphosphine) (481 mg, 0.42 mmol) followed by sodium borohydride (944 mg, 25 mmol). The mixture was then heated to 45° C. and stirred at this temperature for 15 h. After cooling to room temperature the THF was evaporated and the residue partitioned between 2M NaOH solution (25 mL) and diethyl ether (25 mL). The aqueous layer was separated and the organic layer re-extracted with 2M NaOH solution (25 mL). The combined aqueous layers were neutralised to pH 7-8 with concentrated hydrochloric acid and extracted with EtOAc (2×25 mL). The combined organic extracts were dried (MgSO4) and evaporated to a clear oil of the title phenol which solidified upon standing (540 mg, 85%); 4.14 (2H, s), 4.17 (2H, s), 6.63-6.68 (2H, m), 7.04 (1H, d).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
944 mg
Type
reactant
Reaction Step Two
Quantity
481 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:13]=[CH:12][C:8]2[CH2:9][S:10][CH2:11][C:7]=2[CH:6]=1)C=C.[BH4-].[Na+]>C1COCC1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[CH2:9]1[C:8]2[CH:12]=[CH:13][C:5]([OH:4])=[CH:6][C:7]=2[CH2:11][S:10]1 |f:1.2,4.5.6.7.8|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C(C=C)OC1=CC2=C(CSC2)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
944 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
481 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between 2M NaOH solution (25 mL) and diethyl ether (25 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer re-extracted with 2M NaOH solution (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a clear oil of the title phenol which

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C1SCC2=C1C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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